

A Comprehensive Technical Guide to 1-[4-(4-Fluorophenoxy)phenyl]ethanone

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Compound of Interest

Compound Name: 1-[4-(4-Fluorophenoxy)phenyl]ethanone

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Abstract

1-[4-(4-Fluorophenoxy)phenyl]ethanone is a ketone derivative with a chemical structure that makes it a valuable intermediate in the synthesis of various biologically active molecules. Its core structure, featuring a fluorophenoxy-substituted phenyl ring attached to an ethanone group, is a key pharmacophore in compounds targeting a range of biological processes. This technical guide provides an in-depth overview of its chemical identity, synthesis, and the pharmacological significance of its derivatives, with a focus on experimental data and methodologies relevant to drug discovery and development.

Chemical Identity and Properties

The compound **1-[4-(4-Fluorophenoxy)phenyl]ethanone** is an aromatic ketone. Understanding its chemical nomenclature and properties is fundamental for its application in research and synthesis.

IUPAC Name: **1-[4-(4-fluorophenoxy)phenyl]ethanone**

Synonyms:

- 4'-(4-Fluorophenoxy)acetophenone

- p-(4-Fluorophenoxy)acetophenone
- 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-one

Identifier	Value
CAS Number	35114-93-3[1]
Molecular Formula	C ₁₄ H ₁₁ FO ₂ [1]
Molecular Weight	230.24 g/mol [1]
Appearance	Off-white crystals[1]
Melting Point	66-72 °C[1]
Purity	≥ 99% (HPLC)[1]

Synthesis and Characterization

The synthesis of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** and its derivatives is of significant interest in medicinal chemistry. Below are representative experimental protocols for analogous compounds, which can be adapted for the synthesis of the title compound.

General Synthesis Protocol for Chalcone Derivatives (an analogous reaction)

A common synthetic route for related chalcones involves a Claisen-Schmidt condensation. This can be adapted for the synthesis of various derivatives.

Experimental Protocol:

- To a solution of an appropriate acetophenone derivative (e.g., 1-(4-bromophenyl)ethanone, 10 mmol) and a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde, 10 mmol) in ethanol, a solution of potassium hydroxide (40 mmol) is added.
- The reaction mixture is stirred at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.

Spectroscopic Data

Characterization of the synthesized compounds is crucial. Below is a table summarizing typical spectroscopic data for a related chalcone derivative, (E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.

Spectroscopic Data	Values
^1H NMR (400 MHz, CDCl_3) δ	7.89 (d, $J=8.5$ Hz, 2H), 7.79 (d, $J = 15.7$ Hz, 1H), 7.67 (s, 2H), 7.64 (s, 2H), 7.41 (d, $J = 15.7$ Hz, 1H), 7.12 (s, 2H)
^{13}C NMR (101 MHz, CDCl_3) δ	189.13, 165.44, 162.94, 136.84, 131.98, 130.95 (d, $J = 3.4$ Hz), 130.47 (d, $J = 8.6$ Hz), 130.01, 128.00, 121.12
FT-IR (KBr, cm^{-1}) ν	3061, 1664, 1598, 1589, 1510, 1414, 1334, 1232, 1210, 1175, 1158, 1070, 1030, 995, 816, 804, 509

Pharmacological Significance and Biological Activity of Derivatives

Derivatives of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** have shown a wide range of pharmacological activities, making this scaffold a promising starting point for the development of novel therapeutics.

Anticancer Activity

Several derivatives have been investigated for their potential as anticancer agents. For instance, some phenylpropiophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and K562.

Derivative Type	Cancer Cell Line	Observed Activity
Chalcone and Propafenone derivatives	HeLa, Fem-X, PC-3, MCF-7, LS174, K562	Cytotoxic activity
2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives	K562 and CEM (human leukemic cell lines)	Good antiproliferative activity with IC ₅₀ values from 1.6 to 8.0 μM[2]

Anticonvulsant Activity

Certain derivatives of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole, which share a phenoxyphenyl moiety, have been synthesized and evaluated as benzodiazepine receptor agonists with anticonvulsant properties. The introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects in pentylenetetrazole-induced convulsion tests.

Sodium Channel Blockade

A derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, has been identified as a potent, broad-spectrum state-dependent sodium channel blocker. This compound showed efficacy in rat models of neuropathic, inflammatory, and postsurgical pain with a superior therapeutic index compared to existing drugs like carbamazepine and lamotrigine.

Signaling Pathways and Mechanisms of Action

The anticancer effects of some derivatives are linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. A notable example is the inhibition of the VEGFR-2 and downstream MAPK signaling pathways.

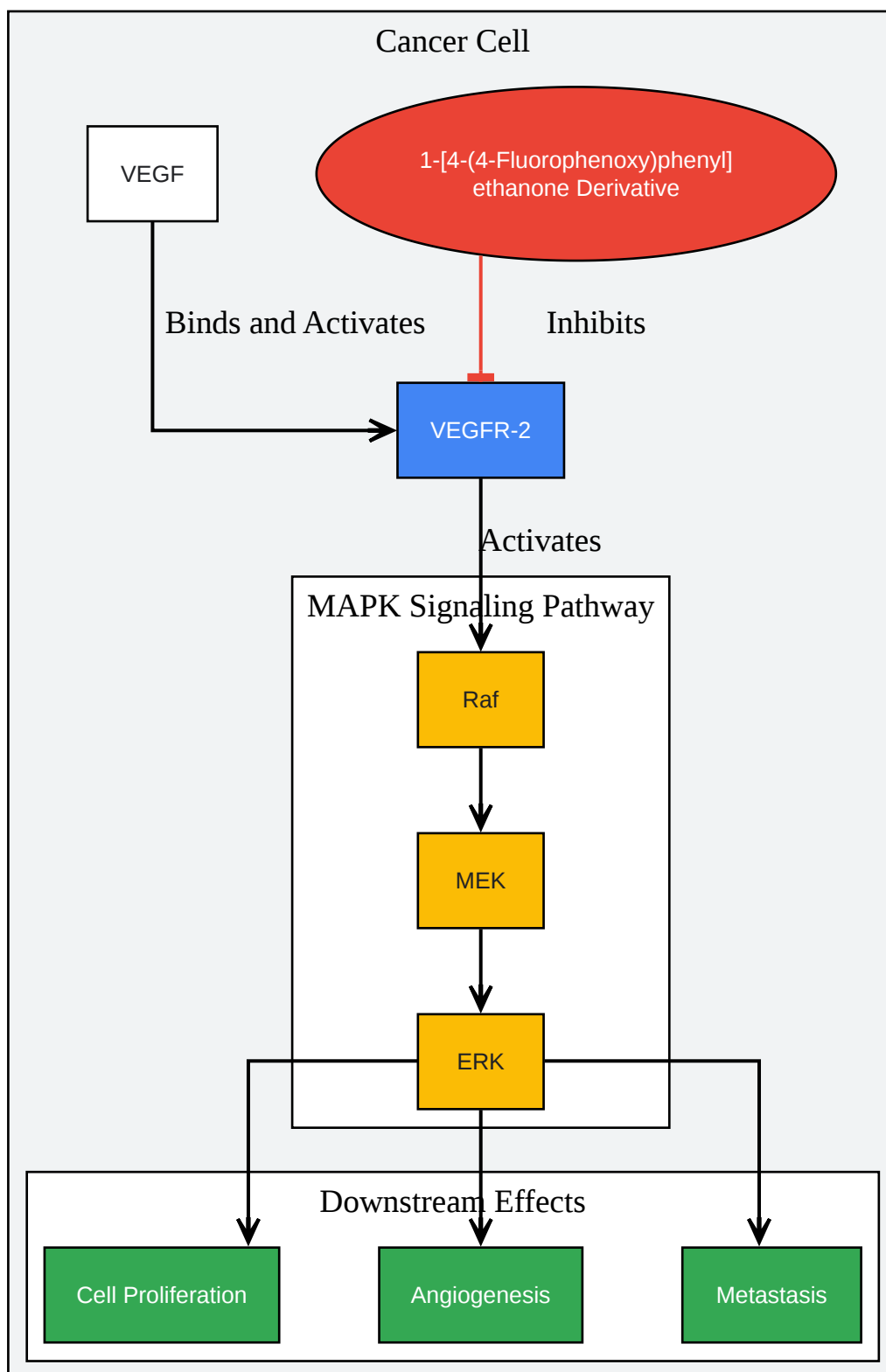
VEGFR-2 and MAPK Signaling Pathway Inhibition

A novel series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold, which are structurally related, were found to inhibit VEGFR-2. The lead compound from this series demonstrated potent anticancer activity by modulating the MAPK signaling pathway.[3]

Key observations for the lead compound:

- Inhibited VEGFR-2 with an IC₅₀ of 0.092 μ M.
- Decreased the levels of total ERK and its phosphorylated form.
- Down-regulated the metalloproteinase MMP-9.
- Over-expressed p21 and p27, leading to subG1 cell-cycle arrest and apoptosis.
- Suppressed metastasis by modulating E-cadherin and N-cadherin expression.

Below is a diagram illustrating the proposed mechanism of action.



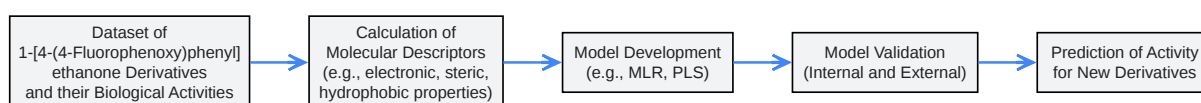
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Caption: Proposed mechanism of a derivative inhibiting the VEGFR-2 signaling pathway.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to predict the biological activity of chemical compounds based on their structural properties. This approach is valuable in drug discovery for designing and optimizing lead compounds. For derivatives of **1-[4-(4-Fluorophenoxy)phenyl]ethanone**, QSAR studies can help in identifying the key molecular descriptors that correlate with their anticancer or other pharmacological activities.

Logical Workflow for a QSAR Study:



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Caption: A typical workflow for a QSAR study.

By applying QSAR, researchers can rationally design new derivatives of **1-[4-(4-Fluorophenoxy)phenyl]ethanone** with potentially enhanced therapeutic properties, thereby accelerating the drug development process.

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